Nitroxinil-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitroxynil-13C6, also known as 4-Hydroxy-3-iodo-5-nitro-benzonitrile-13C6, is a labeled form of Nitroxynil. It is an isotopically labeled compound where the carbon atoms are replaced with the isotope carbon-13. This compound is primarily used as an analytical standard in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nitroxynil-13C6 involves the incorporation of carbon-13 into the molecular structure of Nitroxynil. The general synthetic route includes the nitration of 4-hydroxybenzonitrile followed by iodination. The reaction conditions typically involve the use of strong acids and bases to facilitate the nitration and iodination processes .
Industrial Production Methods
Industrial production of Nitroxynil-13C6 is carried out in specialized facilities equipped to handle isotopically labeled compounds. The production process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions
Nitroxynil-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly involving the iodine atom
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Nitroxynil-13C6 is used extensively in scientific research, including:
Chemistry: As an analytical standard for high-performance liquid chromatography (HPLC) and gas chromatography (GC).
Biology: In studies involving metabolic pathways and enzyme interactions.
Medicine: Research on its potential therapeutic effects and pharmacokinetics.
Industry: Quality control and validation of analytical methods
Mechanism of Action
The mechanism of action of Nitroxynil-13C6 involves its interaction with specific molecular targets. It acts as an uncoupler of oxidative phosphorylation in cell mitochondria, disrupting ATP production. This impairs the motility and other processes of parasites, making it effective in treating parasitic infections .
Comparison with Similar Compounds
Similar Compounds
Nitroxynil: The non-labeled form of Nitroxynil-13C6, used for similar applications but without the isotopic labeling.
Nitroxinil: Another anthelmintic compound with similar properties and uses
Uniqueness
Nitroxynil-13C6 is unique due to its isotopic labeling, which allows for precise analytical measurements and tracking in various research applications. This makes it particularly valuable in studies requiring high sensitivity and specificity .
Properties
CAS No. |
1325559-31-6 |
---|---|
Molecular Formula |
C7H3IN2O3 |
Molecular Weight |
295.97 g/mol |
IUPAC Name |
4-hydroxy-5-iodo-3-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbonitrile |
InChI |
InChI=1S/C7H3IN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H/i1+1,2+1,4+1,5+1,6+1,7+1 |
InChI Key |
SGKGVABHDAQAJO-ZRDHQLPYSA-N |
Isomeric SMILES |
[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1[N+](=O)[O-])O)I)C#N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.